

# Spectroscopic Profile of N-Benzylaminoacetaldehyde Diethyl Acetal: A Technical Guide

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## Compound of Interest

Compound Name: *N-Benzylaminoacetaldehyde diethyl acetal*

Cat. No.: *B1268064*

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This technical guide provides a detailed overview of the spectral data for **N-Benzylaminoacetaldehyde diethyl acetal** (CAS No: 61190-10-1), a key intermediate in various chemical syntheses.<sup>[1]</sup> This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectroscopic characterization.

## Compound Information

Parameter	Value
IUPAC Name	N-(2,2-diethoxyethyl)-1-phenylmethanamine
Synonyms	N-Benzyl-2,2-diethoxyethanamine
CAS Number	61190-10-1
Molecular Formula	C <sub>13</sub> H <sub>21</sub> NO <sub>2</sub>
Molecular Weight	223.31 g/mol

## Spectroscopic Data

The following sections present the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N-Benzylaminoacetaldehyde diethyl acetal**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data sourced from publicly available spectra.			
~7.3	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~4.6	Triplet	1H	Acetal proton (-CH(OEt) <sub>2</sub> )
~3.8	Singlet	2H	Benzyl protons (-CH <sub>2</sub> -Ph)
~3.6	Quartet	4H	Methylene protons of ethyl groups (-O-CH <sub>2</sub> -CH <sub>3</sub> )
~2.8	Doublet	2H	Methylene protons adjacent to nitrogen (-N-CH <sub>2</sub> -CH)
~1.2	Triplet	6H	Methyl protons of ethyl groups (-O-CH <sub>2</sub> -CH <sub>3</sub> )

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Experimental <sup>13</sup>C NMR data for **N-Benzylaminoacetaldehyde diethyl acetal** is not readily available in the public domain at the time of this publication.

## Infrared (IR) Spectroscopy

The following table summarizes the key absorption bands observed in the gas-phase IR spectrum of **N-Benzylaminoacetaldehyde diethyl acetal**.<sup>[1]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300 - 3500	Weak	N-H Stretch
~3000 - 3100	Medium	Aromatic C-H Stretch
~2850 - 3000	Strong	Aliphatic C-H Stretch
~1450 - 1500	Medium	Aromatic C=C Bending
~1050 - 1150	Strong	C-O Stretch (Acetal)

## Mass Spectrometry (MS)

The mass spectrum was obtained via electron ionization (EI).

m/z	Relative Intensity (%)	Assignment
Data interpreted from publicly available spectra.		
223	~5	[M] <sup>+</sup> (Molecular Ion)
178	~10	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
132	~20	[M - CH(OCH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
103	~100	[CH(OCH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup> (Base Peak)
91	~80	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

### NMR Spectroscopy

- Instrumentation: A 300 MHz or higher field NMR spectrometer.

- **Sample Preparation:** Approximately 10-20 mg of **N-Benzylaminoacetaldehyde diethyl acetal** was dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **$^1\text{H}$  NMR Acquisition:** Proton NMR spectra were acquired at room temperature. Key parameters include a  $30^\circ$  pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
- **Data Processing:** The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was manually phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS ( $\delta$  0.00).

## Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Sample Preparation:** For a liquid sample, a thin film was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- **Data Acquisition:** The spectrum was recorded in the mid-IR range ( $4000\text{--}400\text{ cm}^{-1}$ ) with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean plates was acquired and subtracted from the sample spectrum.
- **Data Processing:** The resulting interferogram was Fourier transformed to produce the infrared spectrum.

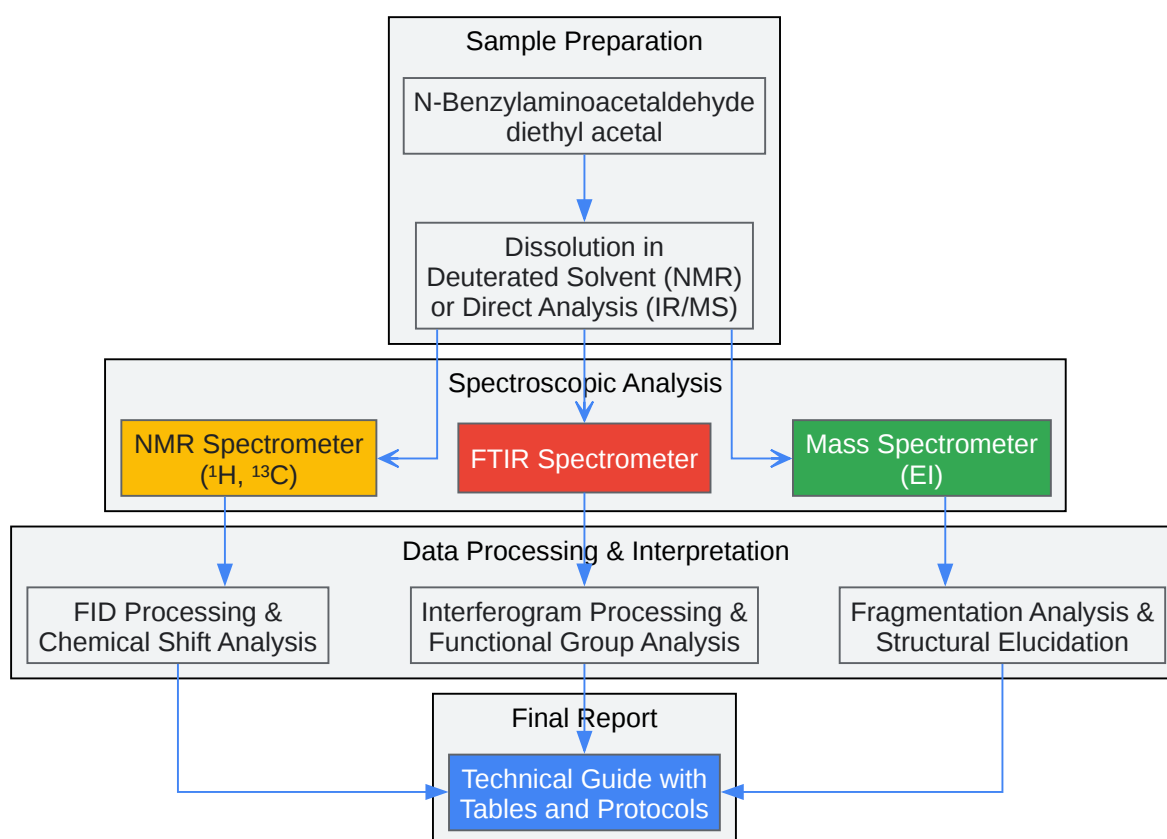
## Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer with an electron ionization (EI) source.
- **Sample Introduction:** The sample was introduced via a direct insertion probe or gas chromatography (GC) inlet.
- **Ionization:** Electron ionization was performed at a standard energy of 70 eV.
- **Mass Analysis:** The ions were separated by a quadrupole or time-of-flight (TOF) mass analyzer.

- Data Acquisition: The mass-to-charge ratio ( $m/z$ ) of the fragments was recorded.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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## References

- 1. N-Benzylaminoacetaldehyde diethyl acetal [webbook.nist.gov]
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